N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide
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Overview
Description
“N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide” is a complex organic compound. It contains a tert-butylphenyl group, a cyanomethyl group, an oxolan-2-ylmethoxy group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tert-butylphenyl group is a bulky, hydrophobic group. The cyanomethyl group would introduce a polar nitrile functional group. The oxolan-2-ylmethoxy group is a cyclic ether, which could potentially participate in hydrogen bonding. The acetamide group is a polar group that can also participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The tert-butylphenyl group is relatively inert, but could potentially undergo electrophilic aromatic substitution. The cyanomethyl group could undergo nucleophilic addition or be hydrolyzed to a carboxylic acid. The oxolan-2-ylmethoxy group could potentially undergo ring-opening reactions. The acetamide group could undergo hydrolysis or aminolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of both polar and nonpolar groups suggests that it could have both hydrophilic and hydrophobic properties. The exact melting point, boiling point, solubility, and other properties would depend on the specific arrangement of atoms in the molecule .Scientific Research Applications
Comparative Metabolism in Herbicides
The research by Coleman et al. (2000) provides insights into the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes. This study is crucial in understanding the metabolic pathways and potential risks associated with various herbicides, including those structurally related to N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide (Coleman, Linderman, Hodgson, & Rose, 2000).
Chemoselective Acetylation in Antimalarial Drug Synthesis
Magadum and Yadav (2018) explored the chemoselective monoacetylation of amino groups in compounds, contributing to the synthesis of antimalarial drugs. This process, involving compounds structurally similar to this compound, is significant in medicinal chemistry (Magadum & Yadav, 2018).
Cyto-Genotoxicity Evaluation
The work by Parolini et al. (2010) on the cyto-genotoxicity of paracetamol, a compound related in function to this compound, utilized biomarkers in the freshwater bivalve Dreissena polymorpha. This study is pivotal in assessing the environmental and biological impact of widespread pharmaceuticals (Parolini, Binelli, Cogni, & Provini, 2010).
Acetaminophen Conversion in the Nervous System
Högestätt et al. (2005) investigated the conversion of acetaminophen in the nervous system, revealing important metabolic pathways. This research is pertinent to understanding the action of compounds like this compound within biological systems (Högestätt, Jönsson, Ermund, Andersson, Björk, Alexander, Cravatt, Basbaum, & Zygmunt, 2005).
Environmental Impact of Herbicides
Banks and Robinson (1986) studied the reception and activity of chloroacetamide herbicides in soil, providing essential insights into the environmental impact and behavior of similar compounds, including this compound (Banks & Robinson, 1986).
Future Directions
The future research directions for this compound would depend on its intended use or biological activity. Potential areas of interest could include studying its synthesis, investigating its physical and chemical properties, exploring its potential biological activity, and assessing its safety and toxicity .
Properties
IUPAC Name |
N-[(4-tert-butylphenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-19(2,3)15-8-6-14(7-9-15)17(11-20)21-18(22)13-23-12-16-5-4-10-24-16/h6-9,16-17H,4-5,10,12-13H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMVIZKUHFACRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C#N)NC(=O)COCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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